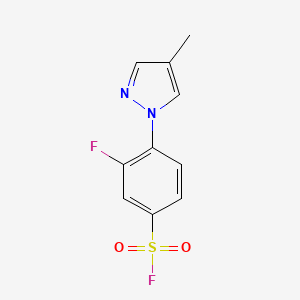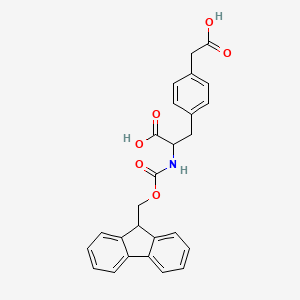
5-(4-Isopropylphenyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Isopropylphenyl)oxazolidin-2-one: is a heterocyclic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse applications in pharmaceuticals, particularly as antibacterial agents. The structure of this compound consists of an oxazolidinone ring substituted with a 4-isopropylphenyl group, which imparts unique chemical and biological properties to the molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(4-Isopropylphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 4-isopropylphenyl isocyanate with an appropriate amino alcohol. This reaction typically proceeds under mild conditions and results in the formation of the oxazolidinone ring through intramolecular cyclization .
Industrial Production Methods:
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Análisis De Reacciones Químicas
Types of Reactions:
5-(4-Isopropylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to different functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed:
The major products formed from these reactions include various substituted oxazolidinones and phenyl derivatives, which can have enhanced biological activities .
Aplicaciones Científicas De Investigación
5-(4-Isopropylphenyl)oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It has potential as an antibacterial agent, particularly against multidrug-resistant bacteria.
Industry: The compound is utilized in the synthesis of advanced materials and as a building block for complex organic molecules
Mecanismo De Acción
The mechanism of action of 5-(4-Isopropylphenyl)oxazolidin-2-one involves its interaction with bacterial ribosomes. The compound binds to the ribosomal subunit, inhibiting protein synthesis at an early stage. This unique mechanism of action makes it effective against a wide range of bacteria, including those resistant to other antibiotics .
Comparación Con Compuestos Similares
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A derivative of linezolid with enhanced potency and reduced side effects.
Cytoxazone: An oxazolidinone used in the synthesis of complex organic molecules
Uniqueness:
5-(4-Isopropylphenyl)oxazolidin-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its isopropylphenyl group enhances its lipophilicity and potentially its ability to penetrate bacterial cell membranes, making it a valuable compound in the development of new antibacterial agents .
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
5-(4-propan-2-ylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-8(2)9-3-5-10(6-4-9)11-7-13-12(14)15-11/h3-6,8,11H,7H2,1-2H3,(H,13,14) |
Clave InChI |
OBDHBIPWFDUHPG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2CNC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


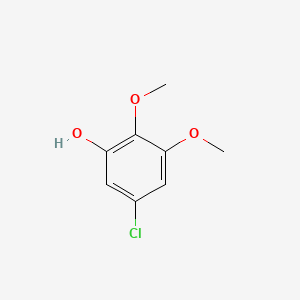
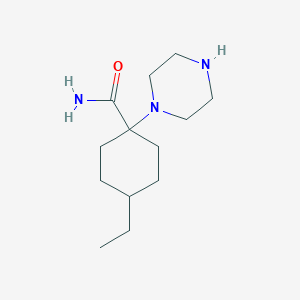
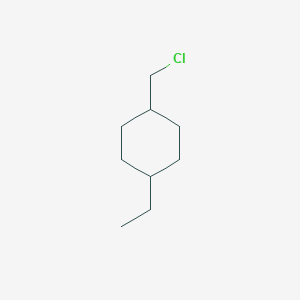
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride](/img/structure/B13617461.png)
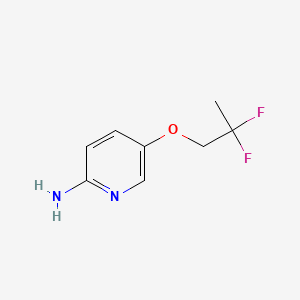
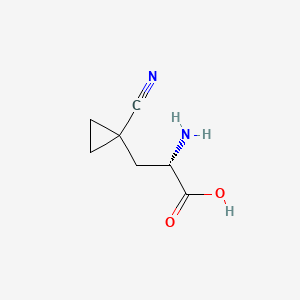
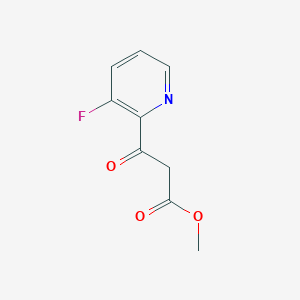
![7,7-Dimethyl-2,3a,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B13617497.png)


